molecular formula C24H21NO2 B3472249 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid

Cat. No.: B3472249
M. Wt: 355.4 g/mol
InChI Key: PTAQSYCAZMXLFA-UHFFFAOYSA-N
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Description

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a propanoic acid group attached to an indole ring substituted with methyl and diphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The methyl and diphenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved by treating the indole core with appropriate alkylating and arylating agents.

    Attachment of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction, where the indole derivative is treated with a propanoic acid derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions may involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Medicine: Investigated for therapeutic applications due to its potential pharmacological effects. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By modulating these pathways, the compound can exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    5-methyl-2-phenyl-1H-indole: Lacks the propanoic acid group and has different biological activities.

    2,3-diphenyl-1H-indole: Similar core structure but without the methyl and propanoic acid groups.

Uniqueness

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other indole derivatives.

Properties

IUPAC Name

3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(21)15-14-22(26)27/h2-13,16H,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQSYCAZMXLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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